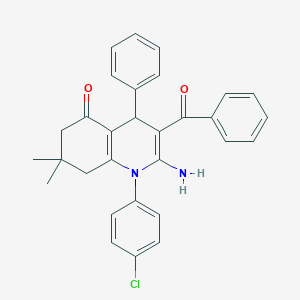
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one is a chemical compound that belongs to the class of quinolone derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one is not fully understood. However, it has been reported to exhibit its biological activities through various mechanisms, including inhibition of DNA synthesis, inhibition of topoisomerase II, and inhibition of protein kinase activity.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been reported to exhibit cytotoxic activity against various cancer cell lines. In addition, 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been shown to exhibit anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one in lab experiments is its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. However, one of the limitations is the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one. One of the directions is to further investigate its potential applications in drug delivery systems. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions. It is also important to further investigate its mechanism of action and to explore its potential applications in various diseases.
Synthesemethoden
The synthesis of 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been reported in the literature. One of the methods involves the reaction of 4-chlorobenzaldehyde with 2,6-dimethyl-4-phenyl-3,5-diaminopyridine in the presence of acetic anhydride. The resulting product is then reacted with benzoyl chloride to obtain the final compound. Another method involves the reaction of 4-chlorobenzaldehyde with 2,6-dimethyl-4-phenyl-3,5-diaminopyridine in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with benzoyl chloride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been investigated for its potential use as a drug delivery system. In addition, 2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
Produktname |
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Molekularformel |
C30H27ClN2O2 |
Molekulargewicht |
483 g/mol |
IUPAC-Name |
2-amino-3-benzoyl-1-(4-chlorophenyl)-7,7-dimethyl-4-phenyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C30H27ClN2O2/c1-30(2)17-23-26(24(34)18-30)25(19-9-5-3-6-10-19)27(28(35)20-11-7-4-8-12-20)29(32)33(23)22-15-13-21(31)14-16-22/h3-16,25H,17-18,32H2,1-2H3 |
InChI-Schlüssel |
HTAJOPGTGXYFOO-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C |
Kanonische SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304294.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304297.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)

![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)





